3-甲基苄基异硫氰酸酯

描述

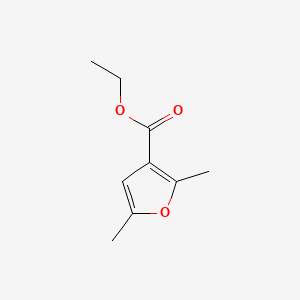

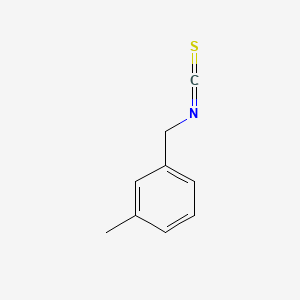

3-Methylbenzyl isothiocyanate (3-MBITC) is a naturally occurring isothiocyanate found in cruciferous vegetables such as cabbage, cauliflower, Brussels sprouts, and kale. It is a volatile compound that has a characteristic pungent odor and is present in the essential oils of these vegetables. 3-MBITC has been extensively studied for its potential health benefits due to its antioxidant, anti-inflammatory, and anti-cancer properties.

科学研究应用

抗菌活性

异硫氰酸酯 (ITCs),包括 3-甲基苄基异硫氰酸酯,因其对人类感染的抗菌活性而被研究 . 它们是来自酶促水解硫代葡萄糖苷的生物活性产物,硫代葡萄糖苷是十字花科植物中最丰富的次生代谢产物 .

抗炎特性

ITCs 具有抗炎特性 . 这使得它们在炎症起关键作用的疾病治疗中具有价值.

抗癌特性

ITCs 因其抗癌特性而受到认可 . 由于它们在合成化学中的重要性和在癌症治疗中的潜力,它们吸引了生物学家和化学家的关注 .

镇痛作用

研究表明 ITCs 具有镇痛作用 . 这表明它们可用于疼痛管理.

心脏保护作用

已发现 ITCs 具有心脏保护作用 . 这意味着它们有可能用于预防和治疗心脏病.

神经系统疾病的治疗

ITCs 已在神经系统疾病的治疗中显示出潜力 . 这为它们在神经学和精神卫生方面的应用开辟了可能性.

甲状腺功能的调节

已发现 ITCs,包括 3-甲基苄基异硫氰酸酯,可以调节甲状腺功能 . 这表明其在内分泌学方面的潜在应用.

异硫氰酸酯的合成

3-甲基苄基异硫氰酸酯与其他 ITCs 一样,是合成化学中通用转化的宝贵平台 . 这使其成为化学合成领域的重要化合物 .

作用机制

Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They are also known for their antimicrobial properties against human pathogens .

安全和危害

生化分析

Biochemical Properties

3-Methylbenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Additionally, 3-Methylbenzyl isothiocyanate can modulate the activity of phase II detoxification enzymes, such as glutathione S-transferases, which are crucial for the detoxification of reactive intermediates. These interactions highlight the compound’s potential in modulating biochemical pathways related to detoxification and metabolism .

Cellular Effects

3-Methylbenzyl isothiocyanate has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway. Additionally, 3-Methylbenzyl isothiocyanate can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of 3-Methylbenzyl isothiocyanate involves its interaction with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the modulation of protein function. This compound can also inhibit the activity of certain enzymes, such as histone deacetylases, which results in changes in gene expression. Furthermore, 3-Methylbenzyl isothiocyanate can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbenzyl isothiocyanate can vary over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to 3-Methylbenzyl isothiocyanate has been shown to result in sustained activation of detoxification pathways and prolonged inhibition of cell proliferation. The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Methylbenzyl isothiocyanate in animal models are dose-dependent. At low doses, the compound can exert chemopreventive effects by inducing detoxification enzymes and inhibiting carcinogen activation. At high doses, 3-Methylbenzyl isothiocyanate can cause toxicity, including genotoxic effects and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and deplete cellular antioxidants .

Metabolic Pathways

3-Methylbenzyl isothiocyanate is involved in several metabolic pathways, primarily through its interaction with detoxification enzymes. It is metabolized via the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic pathway is crucial for the detoxification and excretion of 3-Methylbenzyl isothiocyanate and its metabolites .

Transport and Distribution

Within cells and tissues, 3-Methylbenzyl isothiocyanate is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Methylbenzyl isothiocyanate within tissues can also be influenced by its affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Methylbenzyl isothiocyanate is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 3-Methylbenzyl isothiocyanate can modulate gene expression by interacting with transcription factors and histone-modifying enzymes. In the mitochondria, it can influence cellular metabolism and apoptosis by affecting mitochondrial function .

属性

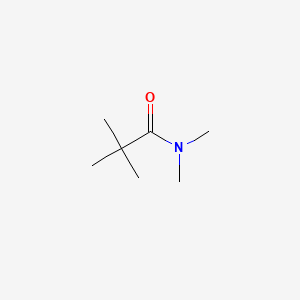

IUPAC Name |

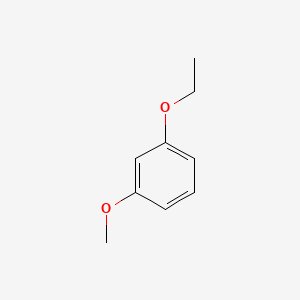

1-(isothiocyanatomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXFAFWRXGFTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190457 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-66-0 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)